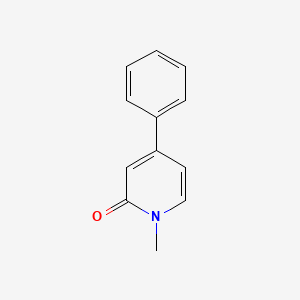
2(1H)-Pyridinone, 1-methyl-4-phenyl-
Descripción general
Descripción
“2(1H)-Pyridinone, 1-methyl-4-phenyl-” is a chemical compound that is of interest as a precursor to the neurotoxin MPP+, which causes permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs based on the combination principles, and synthesized .Aplicaciones Científicas De Investigación
Coordination Compounds and Metal Chelation
A study by Zhang, Rettig, and Orvig (1991) explored the use of 1-aryl-3-hydroxy-2-methyl-4-pyridinones in forming tris(1-aryl-3-hydroxy-2-methyl-4-pyridinonato)aluminum(III), -gallium(III), and -indium(III) complexes. These complexes were characterized using various techniques including single-crystal X-ray diffraction, suggesting potential applications in metal coordination and chelation chemistry (Zaihui Zhang, S. Rettig, & C. Orvig, 1991).
Aromatic Vs Diene Reactivity
The aromatic character of 1-methyl-2(1H)-pyridinone was highlighted in a study by Yadla, Rehman, Rao, and Mahesh (1989). Their research focused on the reaction of 2(1H)-pyridinone and its derivatives with substituted propynenitriles, revealing insights into the compound's reactivity and potential applications in organic synthesis (R. Yadla, H. Rehman, J. M. Rao, & V. K. Mahesh, 1989).
Alzheimer's Therapy
A 2011 study by Scott et al. discussed the use of N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones as potential agents for Alzheimer's therapy. Their multifunctional properties as metal chelators, antioxidants, and antibacterial agents make them attractive candidates for addressing neurodegenerative diseases (L. Scott et al., 2011).
HIV-1 Reverse Transcriptase Inhibition
Dollé, Fan, Nguyen, and colleagues (1995) synthesized a series of 4-(Arylthio)-pyridin-2(1H)-ones with significant HIV-1 specific reverse transcriptase inhibitory properties. This research underscores the potential of 2(1H)-pyridinone derivatives in developing HIV treatments (V. Dollé, E. Fan, C. Nguyen et al., 1995).
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai, Rizk, Beltagy, and El-Deeb (2013) investigated the antioxidant, antitumor, and antimicrobial activities of new pyrazolopyridine derivatives. This study highlights the broad spectrum of biological activities associated with 2(1H)-pyridinone derivatives (M. El‐Borai, H. F. Rizk, D. Beltagy, & I. Y. El-Deeb, 2013).
Synthesis and Structural Studies
Nelson, Karpishin, Rettig, and Orvig (1988) conducted physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, providing valuable insights into the chemical properties and potential applications of these compounds in various fields (W. Nelson, T. Karpishin, S. Rettig, & C. Orvig, 1988).
Propiedades
IUPAC Name |
1-methyl-4-phenylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNWRUULQMZZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218166 | |
| Record name | 2(1H)-Pyridinone, 1-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Pyridinone, 1-methyl-4-phenyl- | |
CAS RN |
67970-80-3 | |
| Record name | 2(1H)-Pyridinone, 1-methyl-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067970803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyridinone, 1-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



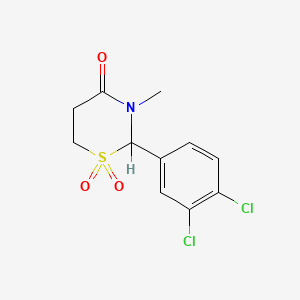



![9,10-Anthracenedione, 1,5-bis[[4-(dimethylamino)phenyl]amino]-](/img/structure/B1619747.png)
![Ethanol, 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1619748.png)

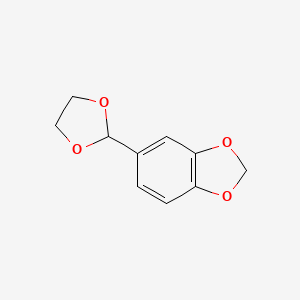
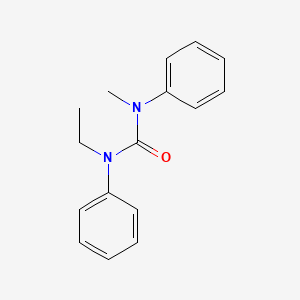
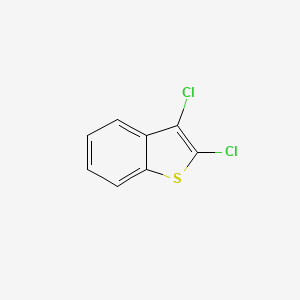
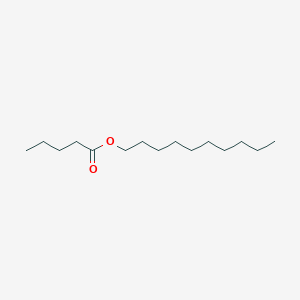

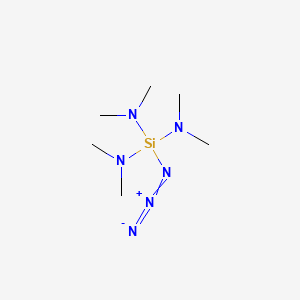
![2-Naphthalenesulfonic acid, 5-[(2-chlorophenyl)azo]-6-hydroxy-, barium salt (2:1)](/img/structure/B1619761.png)